molecular formula C12H7ClF3N3S B2449806 3-chloro-2-[2-(2-propynylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine CAS No. 338956-46-0

3-chloro-2-[2-(2-propynylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine

Cat. No. B2449806
CAS RN: 338956-46-0
M. Wt: 317.71
InChI Key: OXOCPKZMXKIFAJ-UHFFFAOYSA-N
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Description

3-Chloro-2-[2-(2-propynylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine, also known as CPS-TFP, is an organic compound that has been studied for its potential applications in medicinal and scientific research. CPS-TFP is a heterocyclic compound containing a pyridine ring and an imidazole ring, both of which have nitrogen atoms in their structures. It has been studied for its potential use as a synthetic intermediate in the manufacture of drugs, and for its ability to act as a catalyst in certain chemical reactions.

Scientific Research Applications

Glycine Transporter Inhibition

A study by Yamamoto et al. (2016) found that a structurally similar compound to 3-chloro-2-[2-(2-propynylsulfanyl)-1H-imidazol-1-yl]-5-(trifluoromethyl)pyridine showed potent inhibitory activity on Glycine Transporter 1 (GlyT1). This compound was identified as a potential central nervous system drug due to its favorable pharmacokinetic profile and ability to increase glycine concentrations in the cerebrospinal fluid of rats (Yamamoto et al., 2016).

GLP-1 Receptor Activation

Gong et al. (2010) identified derivatives of a similar compound as potential activators of the glucagon-like peptide 1 receptor (GLP-1R). These derivatives demonstrated effects in increasing GLP-1 secretion and glucose responsiveness, suggesting potential applications in anti-diabetic treatments (Gong et al., 2010).

Antioxidant and Antimicrobial Activity

A study by Bonacorso et al. (2015) described the synthesis of novel pyridine derivatives with antioxidant and antimicrobial properties. These compounds exhibited significant inhibitory effects against fungi and dermatophytes, as well as high antioxidant activity, especially when substituted with trichloromethyl groups (Bonacorso et al., 2015).

Synthesis of Novel Heterocyclic Compounds

Vuillermet et al. (2020) reported a method to produce imidazo[1,2-a]pyridines, a moiety commonly found in medicinal chemistry, through a reaction involving 2-chloropyridines. This method offers potential applications in the synthesis of new drug leads (Vuillermet et al., 2020).

properties

IUPAC Name

3-chloro-2-(2-prop-2-ynylsulfanylimidazol-1-yl)-5-(trifluoromethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClF3N3S/c1-2-5-20-11-17-3-4-19(11)10-9(13)6-8(7-18-10)12(14,15)16/h1,3-4,6-7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOCPKZMXKIFAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC=CN1C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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